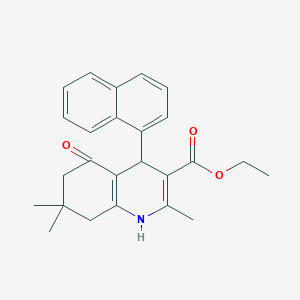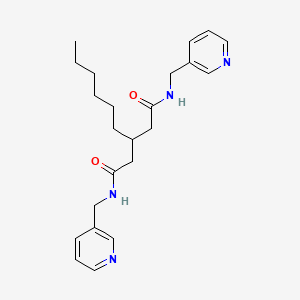
Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a quinoline core, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Michael Addition: The reaction begins with a Michael addition of a suitable enolate to an α,β-unsaturated carbonyl compound.
Cyclization: The intermediate formed undergoes intramolecular cyclization to form the quinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert the ketone group to an alcohol, leading to the formation of hydroxyquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- Butyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-4,4a,5,6,7,8-hexahydroquinoline-3-carboxylate
- Benzyl (4S)-2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-3-carboxylate
These compounds share a similar quinoline core but differ in the ester group attached to the carboxylate. The differences in the ester group can influence the compound’s solubility, reactivity, and biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C25H27NO3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-4-naphthalen-1-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H27NO3/c1-5-29-24(28)21-15(2)26-19-13-25(3,4)14-20(27)23(19)22(21)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,22,26H,5,13-14H2,1-4H3 |
InChI Key |
HASWDZYUGLTPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[4-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]benzamide](/img/structure/B15035046.png)
methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B15035049.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B15035059.png)
![ethyl 5-methoxy-3-[(morpholin-4-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B15035062.png)
![N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B15035069.png)
![Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15035080.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B15035085.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B15035091.png)
![2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B15035099.png)
![(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15035101.png)

![4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B15035118.png)
![2-(2-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide](/img/structure/B15035125.png)
![N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15035136.png)
